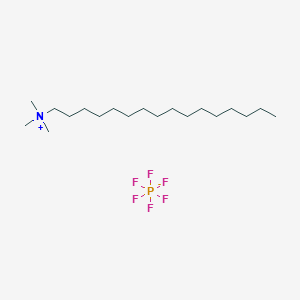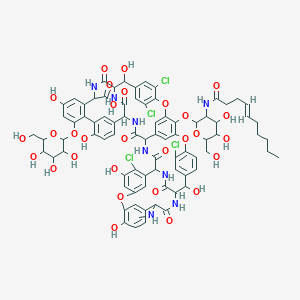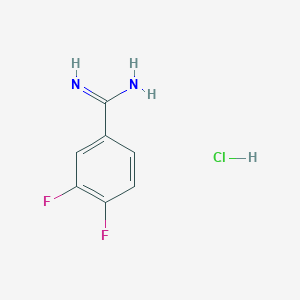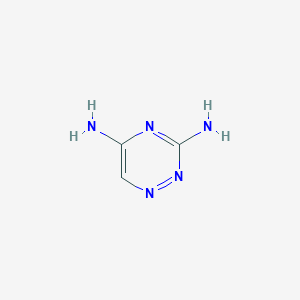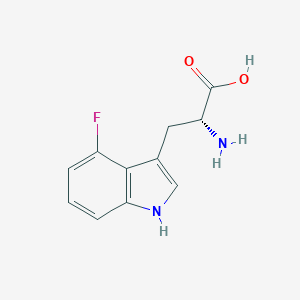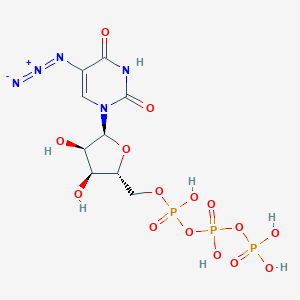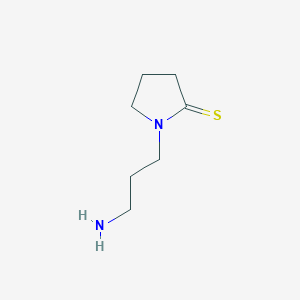
1-(3-Aminopropyl)pyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropyl)pyrrolidine-2-thione, commonly known as APPT, is a sulfur-containing heterocyclic compound that belongs to the class of thiazolidine derivatives. APPT has gained attention in scientific research due to its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and infectious diseases.
Mecanismo De Acción
The mechanism of action of APPT is not fully understood. However, it has been suggested that APPT exerts its therapeutic effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. APPT has also been shown to interact with various proteins, including caspases, Bcl-2 family proteins, and p53.
Efectos Bioquímicos Y Fisiológicos
APPT has been shown to have various biochemical and physiological effects. In cancer research, APPT has been found to induce apoptosis by activating caspases and suppressing Bcl-2 family proteins. APPT has also been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-9. In neurodegenerative disease research, APPT has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. APPT has also been shown to reduce inflammation by suppressing the expression of pro-inflammatory cytokines. In infectious disease research, APPT has been found to inhibit the replication of viruses and bacteria by interfering with their nucleic acid synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APPT has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods. However, APPT has some limitations for lab experiments. It is toxic at high concentrations and requires careful handling. It also has low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for APPT research. In cancer research, APPT can be further studied for its potential as a chemotherapeutic agent. In neurodegenerative disease research, APPT can be further studied for its potential as a neuroprotective agent. In infectious disease research, APPT can be further studied for its potential as an antiviral and antibacterial agent. APPT can also be modified to improve its solubility and reduce its toxicity. Additionally, APPT can be studied for its potential as a drug delivery system for targeted therapy.
Conclusion
In conclusion, APPT is a sulfur-containing heterocyclic compound that has shown potential therapeutic effects in various scientific research studies. APPT can be synthesized using various methods, and its mechanism of action is not fully understood. APPT has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for APPT research, including its potential as a chemotherapeutic agent, neuroprotective agent, and antiviral and antibacterial agent. APPT has the potential to be a valuable tool in scientific research and drug development.
Métodos De Síntesis
APPT can be synthesized using various methods, including the reaction of 3-aminopropylamine with carbon disulfide, followed by cyclization with formaldehyde. Another method involves the reaction of 3-aminopropylamine with thioglycolic acid, followed by cyclization with formaldehyde. The yield of APPT using these methods ranges from 30% to 70%.
Aplicaciones Científicas De Investigación
APPT has shown potential therapeutic effects in various scientific research studies. In cancer research, APPT has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurodegenerative disease research, APPT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, APPT has been found to have antiviral and antibacterial effects by inhibiting the replication of viruses and bacteria.
Propiedades
Número CAS |
104186-87-0 |
|---|---|
Nombre del producto |
1-(3-Aminopropyl)pyrrolidine-2-thione |
Fórmula molecular |
C7H14N2S |
Peso molecular |
158.27 g/mol |
Nombre IUPAC |
1-(3-aminopropyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C7H14N2S/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2 |
Clave InChI |
FISOHIAIJVNMGI-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)CCCN |
SMILES canónico |
C1CC(=S)N(C1)CCCN |
Sinónimos |
2-Pyrrolidinethione, 1-(3-aminopropyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



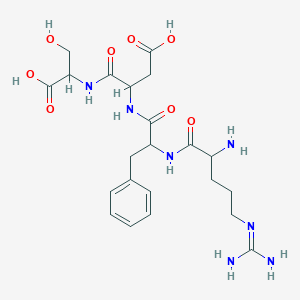
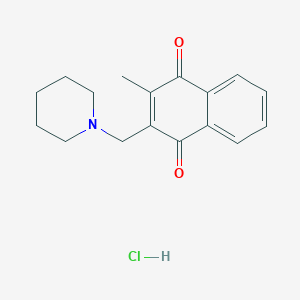
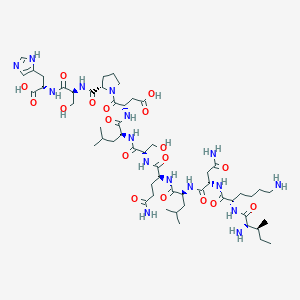
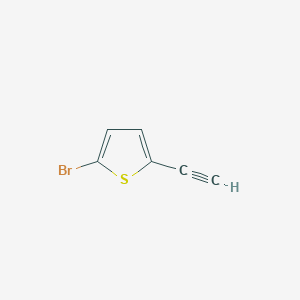
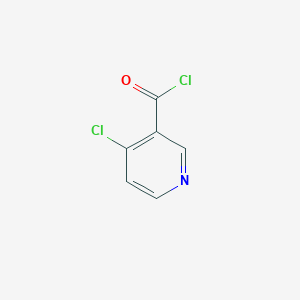
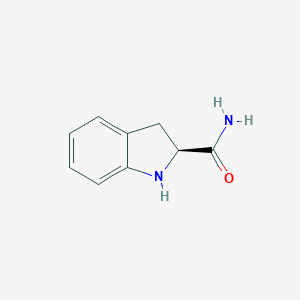
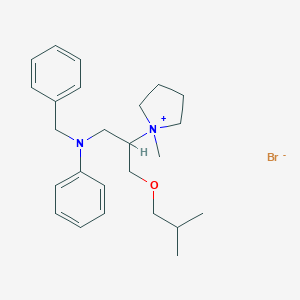
![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)
